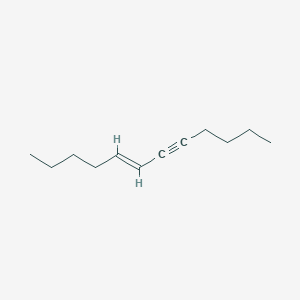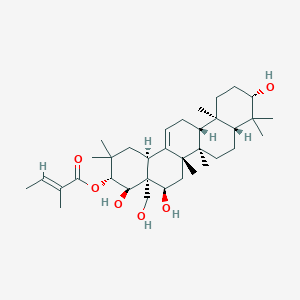
trans-5-Dodecen-7-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-5-Dodecen-7-yne is an organic compound with the molecular formula C12H20. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a unique and versatile molecule in organic chemistry . The compound is also known by its IUPAC name, (E)-5-Dodecen-7-yne.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-Dodecen-7-yne can be achieved through various methods. One common approach involves the transmetalation of B-(E)-1-hexenylboronate ester with CuBr.SMe2 in the presence of bases such as potassium methoxide, sodium isopropoxide, and potassium tert-butoxide. This is followed by treatment with 1-bromo-1-hexyne in diethyl ether, yielding the desired product in varying yields depending on the base used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
trans-5-Dodecen-7-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
trans-5-Dodecen-7-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-5-Dodecen-7-yne involves its interaction with molecular targets through its reactive double and triple bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds and intermediates. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Dodecen-7-yne (cis): This is the cis isomer of 5-Dodecen-7-yne, differing in the spatial arrangement of the double bond.
1-Dodecyne: A similar compound with a triple bond but lacking the double bond.
5-Dodecene: Contains a double bond but lacks the triple bond.
Uniqueness
trans-5-Dodecen-7-yne is unique due to the presence of both a double bond and a triple bond within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation .
Eigenschaften
CAS-Nummer |
16336-82-6 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
(E)-dodec-5-en-7-yne |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8H2,1-2H3/b11-9+ |
InChI-Schlüssel |
RAWCIZOYSXHPJN-PKNBQFBNSA-N |
SMILES |
CCCCC=CC#CCCCC |
Isomerische SMILES |
CCCC/C=C/C#CCCCC |
Kanonische SMILES |
CCCCC=CC#CCCCC |
Synonyme |
(E)-5-Dodecen-7-yne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)




![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)


